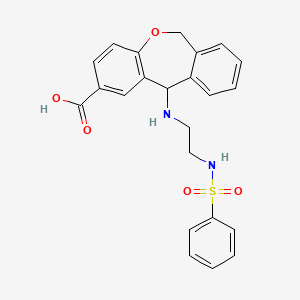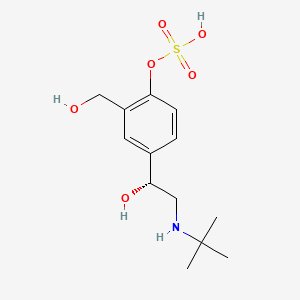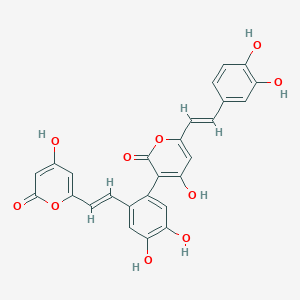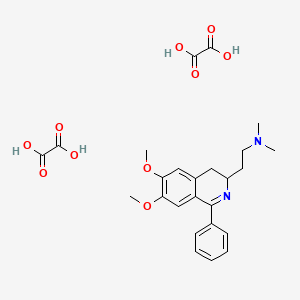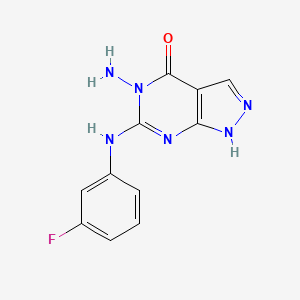
gamma-Terpinyl butyrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Gamma-Terpinyl butyrate is a chemical compound that belongs to the class of terpenes, specifically a monoterpenoid ester. It is derived from gamma-terpineol and butyric acid. Terpenes are naturally occurring compounds found in plants, and they are known for their aromatic properties. This compound is often used in the fragrance and flavor industry due to its pleasant aroma.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Gamma-Terpinyl butyrate can be synthesized through the esterification of gamma-terpineol with butyric acid. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction conditions usually include heating the mixture to a temperature range of 60-80°C and maintaining it for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, this compound can be produced using a continuous flow reactor, which allows for better control over reaction conditions and higher yields. The process involves the continuous feeding of gamma-terpineol and butyric acid into the reactor, along with the acid catalyst. The reaction mixture is then heated and maintained at the desired temperature to achieve the esterification.
Analyse Des Réactions Chimiques
Types of Reactions
Gamma-Terpinyl butyrate undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form various oxidation products, depending on the conditions and reagents used.
Reduction: Reduction reactions can convert this compound back to gamma-terpineol.
Substitution: It can undergo substitution reactions where the butyrate group is replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide. The reaction conditions typically involve an acidic or basic medium and elevated temperatures.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under mild conditions to achieve reduction.
Substitution: Substitution reactions often require the presence of a nucleophile and a suitable solvent, such as ethanol or methanol, under reflux conditions.
Major Products Formed
Oxidation: Oxidation of this compound can lead to the formation of this compound oxide and other oxidized derivatives.
Reduction: Reduction reactions yield gamma-terpineol as the major product.
Substitution: Substitution reactions produce various esters and other derivatives, depending on the nucleophile used.
Applications De Recherche Scientifique
Gamma-Terpinyl butyrate has several scientific research applications, including:
Chemistry: It is used as a starting material for the synthesis of other terpenoid compounds and as a reagent in organic synthesis.
Biology: this compound is studied for its potential biological activities, such as antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an anti-inflammatory and analgesic agent.
Industry: It is widely used in the fragrance and flavor industry to impart pleasant aromas to products such as perfumes, cosmetics, and food items.
Mécanisme D'action
The mechanism of action of gamma-Terpinyl butyrate involves its interaction with various molecular targets and pathways. It is believed to exert its effects through the modulation of enzyme activity and receptor binding. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes, leading to cell lysis. Additionally, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress.
Comparaison Avec Des Composés Similaires
Gamma-Terpinyl butyrate can be compared with other similar compounds, such as:
Alpha-Terpinyl acetate: Another monoterpenoid ester with similar aromatic properties, used in the fragrance industry.
Beta-Terpinyl butyrate: A structural isomer with different chemical and biological properties.
Gamma-Terpinyl acetate: Similar in structure but with an acetate group instead of a butyrate group, leading to different reactivity and applications.
This compound is unique due to its specific combination of gamma-terpineol and butyric acid, which imparts distinct aromatic and biological properties that are not found in other terpenoid esters.
Propriétés
Numéro CAS |
72596-23-7 |
|---|---|
Formule moléculaire |
C14H24O2 |
Poids moléculaire |
224.34 g/mol |
Nom IUPAC |
(1-methyl-4-propan-2-ylidenecyclohexyl) butanoate |
InChI |
InChI=1S/C14H24O2/c1-5-6-13(15)16-14(4)9-7-12(8-10-14)11(2)3/h5-10H2,1-4H3 |
Clé InChI |
YSXQRJMSWVKTFC-UHFFFAOYSA-N |
SMILES canonique |
CCCC(=O)OC1(CCC(=C(C)C)CC1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[2-[2-(4-chlorophenyl)-3-phenylpyrrolo[1,2-a]benzimidazol-4-yl]ethyl]morpholine;dihydrochloride](/img/structure/B12760119.png)

